molecular formula C21H14Cl2N2O3 B2677206 7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338778-93-1

7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2677206
CAS No.: 338778-93-1
M. Wt: 413.25
InChI Key: MQERSRSBGSQPSG-UHFFFAOYSA-N
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Description

7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a chromeno[2,3-b]pyridine core, which is a fused heterocyclic system, and is substituted with chloro, methyl, and carboxamide groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group, forming a carboxylic acid derivative.

  • Reduction: : Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, potentially converting it to an alcohol.

  • Substitution: : The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro groups.

Scientific Research Applications

Chemistry

In chemistry, 7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is used as a building block for synthesizing more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. The chromeno[2,3-b]pyridine core is known for its bioactivity, and modifications with chloro and carboxamide groups can enhance its interaction with biological targets. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable intermediate in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of 7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and carboxamide groups can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins. The chromeno[2,3-b]pyridine core can intercalate with DNA or interact with cellular membranes, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid: Lacks the N-(4-chlorobenzyl) group, which may reduce its bioactivity.

    N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: Lacks the 7-chloro substitution, potentially altering its reactivity and interaction with biological targets.

    7-chloro-N-(4-methylbenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide: Substitution of the 4-chlorobenzyl group with a 4-methylbenzyl group, which may affect its chemical and biological properties.

Uniqueness

The unique combination of chloro, methyl, and carboxamide groups in 7-chloro-N-(4-chlorobenzyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide imparts distinct chemical reactivity and potential bioactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

7-chloro-N-[(4-chlorophenyl)methyl]-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2O3/c1-11-15(20(27)24-10-12-2-4-13(22)5-3-12)9-17-19(26)16-8-14(23)6-7-18(16)28-21(17)25-11/h2-9H,10H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQERSRSBGSQPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=C(C=CC(=C3)Cl)OC2=N1)C(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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